molecular formula C10H11NO4S B12247741 Ethyl {[2-oxo-2-(thiophen-2-yl)ethyl]carbamoyl}formate

Ethyl {[2-oxo-2-(thiophen-2-yl)ethyl]carbamoyl}formate

Cat. No.: B12247741
M. Wt: 241.27 g/mol
InChI Key: VWHZWEJMHYHXBP-UHFFFAOYSA-N
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Description

Ethyl {[2-oxo-2-(thiophen-2-yl)ethyl]carbamoyl}formate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {[2-oxo-2-(thiophen-2-yl)ethyl]carbamoyl}formate typically involves the reaction of thiophene derivatives with ethyl oxalyl chloride in the presence of a base such as aluminum trichloride. The reaction is carried out in dichloromethane at low temperatures (-5 to 0°C) to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl {[2-oxo-2-(thiophen-2-yl)ethyl]carbamoyl}formate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl {[2-oxo-2-(thiophen-2-yl)ethyl]carbamoyl}formate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C10H11NO4S

Molecular Weight

241.27 g/mol

IUPAC Name

ethyl 2-oxo-2-[(2-oxo-2-thiophen-2-ylethyl)amino]acetate

InChI

InChI=1S/C10H11NO4S/c1-2-15-10(14)9(13)11-6-7(12)8-4-3-5-16-8/h3-5H,2,6H2,1H3,(H,11,13)

InChI Key

VWHZWEJMHYHXBP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NCC(=O)C1=CC=CS1

Origin of Product

United States

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